molecular formula C19H23N3O2 B11377464 5-ethyl-1',7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

5-ethyl-1',7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

Cat. No.: B11377464
M. Wt: 325.4 g/mol
InChI Key: WDLXTABTDKVXFB-UHFFFAOYSA-N
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Description

The compound’s complex name might seem daunting, but let’s break it down. It consists of several key components:

    5-ethyl: Indicates an ethyl group attached to the fifth carbon atom.

    1’,7-dimethyl: Refers to two methyl groups attached to the first and seventh carbon atoms.

    6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]: Describes the core structure, which includes a spirocyclic diazatricyclo and an indole moiety.

Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Here are some potential reactions:

    Oxidation: Oxidative processes could lead to the formation of various functional groups.

    Reduction: Reduction reactions might reduce the diazatricyclo ring or other substituents.

    Substitution: Substituents can be replaced by other groups.

    Common Reagents: Specific reagents depend on the desired transformation.

    Major Products: These would vary based on the reaction conditions.

Scientific Research Applications

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

5-ethyl-1',7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione

InChI

InChI=1S/C19H23N3O2/c1-4-18-11-21-9-17(2,15(18)23)10-22(12-18)19(21)13-7-5-6-8-14(13)20(3)16(19)24/h5-8H,4,9-12H2,1-3H3

InChI Key

WDLXTABTDKVXFB-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C34C5=CC=CC=C5N(C4=O)C)C

Origin of Product

United States

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